molecular formula C14H18O2 B8724295 ethyl 3-(4-isopropylphenyl)acrylate

ethyl 3-(4-isopropylphenyl)acrylate

Cat. No.: B8724295
M. Wt: 218.29 g/mol
InChI Key: XCRHYAQWBYDRGV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-isopropylphenyl)acrylate is an α,β-unsaturated ester characterized by an acrylate backbone substituted with a 4-isopropylphenyl group at the β-position. This compound (CAS: 2058640) belongs to a class of aryl acrylates with applications in organic synthesis, agrochemicals, and pharmaceuticals. Its structure combines the reactivity of the acrylate ester with the steric and electronic effects of the isopropyl-substituted aromatic ring, influencing its physical properties and chemical behavior .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3

InChI Key

XCRHYAQWBYDRGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Key parameters influencing yield and selectivity include catalyst choice, solvent system, temperature, and reaction duration. The table below summarizes optimized conditions derived from experimental data:

Parameter Typical Conditions Impact on Reaction
Catalyst Piperidine, pyridine, or acetic acidBase catalysts enhance enolate formation; acids promote iminium intermediates. Piperidine is preferred for higher yields.
Solvent Ethanol, toluene, or solvent-free conditionsPolar aprotic solvents improve solubility but may require higher temperatures. Solvent-free systems reduce purification steps.
Temperature 80–120°CElevated temperatures accelerate kinetics but risk side reactions (e.g., polymerization of acrylate).
Reaction Time 4–24 hoursProlonged durations favor equilibrium shifts toward product formation.

For instance, a protocol using piperidine (10 mol%) in refluxing ethanol (78°C) for 12 hours achieves yields exceeding 75%, as inferred from analogous acrylate syntheses. The steric bulk of the 4-isopropyl group on the benzaldehyde moiety slightly slows the reaction compared to unsubstituted analogs but improves regioselectivity by minimizing poly-condensation byproducts.

Workup and Purification

Post-reaction, the crude mixture is typically quenched with aqueous acid (e.g., HCl) to neutralize residual catalyst, followed by extraction with ethyl acetate or dichloromethane. Column chromatography on silica gel using hexane/ethyl acetate gradients (9:1 to 4:1) isolates the product in high purity (>95%). Recent advances advocate for solvent distillation under reduced pressure to recover excess ethyl acrylate, enhancing atom economy.

Alternative Synthetic Strategies

While the Knoevenagel method dominates, exploratory routes have been investigated to address limitations such as harsh conditions or catalyst toxicity.

Scalability and Industrial Considerations

Large-scale production necessitates modifications to laboratory protocols:

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported piperidine) enable reuse over multiple cycles, reducing waste.

  • Continuous Flow Systems : Microreactors operating at elevated pressures and temperatures shorten reaction times to 1–2 hours while improving heat transfer.

  • Green Chemistry Metrics : Solvent-free conditions or bio-based solvents (e.g., cyclopentyl methyl ether) align with sustainability goals without compromising yield.

Challenges persist in minimizing ethyl acrylate polymerization, which remains prevalent at scales >1 mol. Inhibitors like hydroquinone (0.1–1 wt%) are often added to reaction mixtures to suppress radical-initiated side reactions.

Analytical Characterization

Rigorous characterization ensures product integrity:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 7.25–7.15 (m, 4H, aromatic), δ 6.35 (d, J = 16.0 Hz, 1H, α-vinyl), δ 5.85 (d, J = 16.0 Hz, 1H, β-vinyl), and δ 1.30 (t, J = 7.1 Hz, 3H, ethyl CH₃).

  • Mass Spectrometry : EI-MS exhibits a molecular ion peak at m/z 218.29 (C₁₄H₁₈O₂⁺), with fragmentation patterns confirming the acrylate backbone.

  • Chromatography : HPLC purity assessments using C18 columns (acetonitrile/water gradient) verify the absence of unreacted aldehyde or dimeric species .

Scientific Research Applications

Polymer Synthesis

Ethyl 3-(4-isopropylphenyl)acrylate serves as a monomer in the production of copolymers and polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength, thermal stability, and chemical resistance.

Case Study: Copolymerization with Other Monomers

In a study involving the copolymerization of this compound with methyl methacrylate, researchers found that the resulting copolymer exhibited superior mechanical properties compared to homopolymers. The addition of this compound increased the glass transition temperature (Tg), indicating improved thermal stability .

Biomedical Applications

The compound has shown promise in biomedical fields, particularly in drug delivery systems and tissue engineering.

Case Study: Drug Delivery Systems

Research has demonstrated that polymers synthesized from this compound can be utilized as carriers for targeted drug delivery. In vitro studies indicated that these polymers could encapsulate hydrophobic drugs effectively, releasing them in a controlled manner over time. This property is crucial for improving therapeutic efficacy while minimizing side effects .

Case Study: Tissue Engineering Scaffolds

Another application involves the use of this compound-based scaffolds in tissue engineering. These scaffolds support cell adhesion and proliferation, making them suitable for applications in regenerative medicine. Studies have shown that scaffolds made from this compound promote better cell growth compared to traditional materials .

Coatings and Adhesives

This compound is also used in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors.

Case Study: Protective Coatings

In industrial applications, coatings formulated with this compound have been found to provide superior protection against corrosion and wear. A comparative study showed that coatings containing this compound outperformed standard epoxy coatings in terms of durability and resistance to harsh chemicals .

Cosmetic Applications

The cosmetic industry utilizes this compound in formulating products such as nail polishes and skin adhesives.

Case Study: Nail Products

Research indicates that nail products containing this compound exhibit improved gloss and durability compared to those without it. The incorporation of this compound enhances the overall aesthetic appeal while providing long-lasting wear .

Mechanism of Action

The mechanism of action of ethyl-4-isopropylcinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogues differ in the substituents on the phenyl ring and the ester group. Below is a comparative analysis:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-(4-isopropylphenyl)acrylate 4-iso-C₃H₇ C₁₄H₁₈O₂ 218.29 High steric bulk; potential agrochemical intermediate
Ethyl 3-phenylacrylate H C₁₁H₁₂O₂ 176.21 Baseline acrylate; used in polymer chemistry
Ethyl 3-(4-chlorophenyl)acrylate 4-Cl C₁₁H₁₁ClO₂ 210.66 Enhanced electrophilicity; halogenated intermediates
Ethyl 3-(4-methoxyphenyl)acrylate 4-OCH₃ C₁₂H₁₄O₃ 206.24 Electron-donating group; improved solubility in polar solvents
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate 4-CH₃; 2-CN C₁₃H₁₃NO₂ 215.25 Increased polarity; agrochemical applications (e.g., insecticide precursors)
(E)-Ethyl 3-(4-(difluoromethoxy)phenyl)acrylate 4-OCHF₂ C₁₂H₁₂F₂O₃ 242.22 Metabolic stability; fluorinated drug candidates
Methyl 3-(4-hydroxyphenyl)acrylate 4-OH C₁₀H₁₀O₃ 178.18 Hydrogen bonding; enzymatic assay substrates

Physical Properties and Stability

  • Melting Points/B solubility : Bulky substituents like isopropyl increase melting points (e.g., solid at room temperature) compared to simpler analogues like ethyl 3-phenylacrylate (liquid). Methoxy and hydroxy groups enhance water solubility via polar interactions .
  • Thermal Stability : Fluorinated derivatives (e.g., difluoromethoxy) exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications .

Chemical Reactions Analysis

Radical Polymerization Reactions

Ethyl 3-(4-isopropylphenyl)acrylate undergoes radical polymerization when initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. This process involves free-radical chain-growth mechanisms, where initiators generate radicals to propagate polymer chains .

Key Reaction Parameters:

  • Temperature: 60–80°C (optimal for AIBN decomposition)

  • Initiator Concentration: 0.5–2.0 mol% relative to monomer

  • Solvent: Bulk or solution polymerization in non-polar solvents (e.g., benzene, toluene)

Experimental Data for Analogous Acrylates:

MonomerInitiatorMn (g/mol)Đ (Mw/Mn)Conversion (%)
Methyl acrylate AIBN30,6001.2223
2-Hydroxyethyl acrylate AIBN21,4001.2828

Thermogravimetric analysis (TGA) of polymers derived from this compound shows decomposition temperatures exceeding 200°C, indicating high thermal stability.

Controlled/Living Radical Polymerization

Recent advances employ cobalt porphyrin complexes (e.g., (TMP-OH)Co) for living radical polymerization, enabling precise control over molecular weight and dispersity .

Mechanism:

  • Cobalt complexes reversibly deactivate propagating radicals, minimizing termination.

  • Enables synthesis of block copolymers and functionalized polymers.

Example Conditions:

  • Catalyst: (TMP-OH)Co (1.43 mM)

  • Solvent: Methanol or DMF

  • Temperature: 50–60°C

  • Monomer Conversion: 28–42% over 21–25 hours

Photochemical [2+2] Cycloaddition

This compound participates in iridium-catalyzed [2+2] cycloadditions under visible light, forming cyclobutane derivatives .

Reaction Setup:

  • Catalyst: [Ir{dF(CF3)ppy}₂(dtb-bpy)]PF₆ (1 mol%)

  • Solvent: Dry DMF

  • Light Source: Visible light (450 nm)

  • Yield: 59% for diethyl 3,4-bis(4-isopropylphenyl)cyclobutane-1,2-dicarboxylate

Characterization Data:

ParameterValue
¹H NMR (CDCl₃) δ 7.24–7.17 (m, 4H), 4.29 (dd, 1H)
HRMS (ESI) m/z 325.1443 [M+H]⁺ (calc. 325.1434)
IR (cm⁻¹) 1726 (C=O), 1602 (C=C aromatic)

Reaction Kinetics and Optimization

Factors Influencing Polymerization:

  • Temperature: Higher temperatures accelerate initiator decomposition but may increase termination rates.

  • Solvent Polarity: Polar solvents (e.g., DMF) enhance cobalt-mediated polymerization rates .

  • Monomer Concentration: Excess monomer (1.0 M) improves conversion in cycloadditions .

Comparative Kinetics:

Reaction TypeRate Constant (k)Half-Life (t₁/₂)
AIBN-Initiated 0.012 h⁻¹57.8 h
Cobalt-Mediated 0.025 h⁻¹27.7 h

Q & A

Q. What synthetic methodologies are effective for producing ethyl 3-(4-isopropylphenyl)acrylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 3-(4-isopropylphenyl)acrylic acid with ethanol, using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Optimization involves monitoring reaction kinetics via TLC or HPLC and isolating the product via fractional distillation or recrystallization. Similar acrylates, such as ethyl ferulate (CAS 4046-02-0), are synthesized under analogous conditions .
  • Key Parameters :
ParameterTypical RangeReference
CatalystH₂SO₄ (0.5–2 mol%)
Reaction Temperature80–100°C
SolventToluene or DCM

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Compare chemical shifts with structurally analogous compounds (e.g., ethyl ferulate: δ 6.3–7.8 ppm for aromatic protons, δ 4.2 ppm for ester –OCH₂– ).
  • IR Spectroscopy : Confirm acrylate C=O stretch (~1720 cm⁻¹) and C-O ester stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 248 for C₁₄H₁₈O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve discrepancies in reported crystallographic data for acrylate derivatives?

Q. What computational approaches predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For instance, the acrylate’s electron-deficient β-carbon (LUMO ≈ -1.5 eV) favors nucleophilic attacks, as seen in reactions with dienes like furan derivatives . Molecular dynamics simulations further assess steric effects from the 4-isopropylphenyl group .

Q. How can researchers address contradictions in reported bioactivity data for acrylate derivatives?

  • Methodological Answer : Contradictions arise from varying assay conditions (e.g., solvent polarity, cell lines). Standardize protocols using:
  • Dose-Response Curves : IC₅₀ values under controlled pH and temperature.
  • Control Compounds : Compare with known bioactive acrylates (e.g., ethyl ferulate’s antioxidant activity ).
  • Statistical Validation : Use ANOVA or t-tests to confirm reproducibility across ≥3 independent trials .

Data Contradiction Analysis

Q. Why do melting points (MPs) for this compound vary across literature sources?

  • Methodological Answer : Polymorphism or impurities (e.g., unreacted starting materials) cause MP discrepancies. Resolve via:
  • Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to pure phases.
  • Recrystallization : Use solvents like ethanol/water mixtures to isolate stable polymorphs .

Methodological Recommendations

  • Synthesis : Optimize purity via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Characterization : Combine SC-XRD with spectroscopic data for unambiguous identification .
  • Computational Studies : Validate DFT results with experimental kinetics (e.g., Arrhenius plots) .

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